Benzyl {[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate
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Overview
Description
BENZYL 2-{[4-(4-BROMOPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE: is a complex organic compound characterized by its unique structure, which includes a benzyl group, a bromophenyl group, a cyano group, and a phenylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-{[4-(4-BROMOPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridinyl Group: The pyridinyl group can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or a bromine-containing reagent.
Formation of the Cyano Group: The cyano group is typically introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Attachment of the Benzyl Group: The benzyl group is attached through a benzylation reaction using benzyl chloride or a similar reagent.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of BENZYL 2-{[4-(4-BROMOPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, BENZYL 2-{[4-(4-BROMOPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe for studying enzyme mechanisms or as a precursor for biologically active compounds.
Medicine
In medicine, BENZYL 2-{[4-(4-BROMOPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE is investigated for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of BENZYL 2-{[4-(4-BROMOPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
- BENZYL 2-{[4-(4-FLUOROPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
- BENZYL 2-{[4-(4-METHOXYPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
Uniqueness
The uniqueness of BENZYL 2-{[4-(4-BROMOPHENYL)-3-CYANO-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups. The presence of the bromophenyl group, in particular, imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C27H19BrN2O2S |
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Molecular Weight |
515.4 g/mol |
IUPAC Name |
benzyl 2-[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C27H19BrN2O2S/c28-22-13-11-20(12-14-22)23-15-25(21-9-5-2-6-10-21)30-27(24(23)16-29)33-18-26(31)32-17-19-7-3-1-4-8-19/h1-15H,17-18H2 |
InChI Key |
GHPLPOGOUWPUED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C#N |
Origin of Product |
United States |
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